

# Application Notes: Phase 1b Study of Glasdegib with Standard Chemotherapy in AML/MDS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Glasdegib Maleate*

Cat. No.: *B607648*

[Get Quote](#)

## Introduction

Glasdegib is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.<sup>[1]</sup> In adults, the aberrant activation of the Hh pathway is believed to play a role in the development and persistence of cancer stem cells, including leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).<sup>[2][3]</sup> By inhibiting this pathway, Glasdegib aims to reduce the LSC population and sensitize leukemic cells to chemotherapy.<sup>[2]</sup> Phase 1b clinical trials have evaluated Glasdegib in combination with standard chemotherapy agents, such as low-dose cytarabine (LDAC) and azacitidine, for patients with newly diagnosed AML or high-risk MDS who are often ineligible for intensive induction chemotherapy.<sup>[4][5]</sup>

## Mechanism of Action: Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and is typically quiescent in adult tissues.<sup>[3]</sup> Its reactivation in hematologic malignancies is associated with the survival and proliferation of LSCs.<sup>[6]</sup> Glasdegib targets and inhibits the transmembrane protein SMO. In the absence of a Hedgehog ligand, the PTCH1 receptor inhibits SMO. When the ligand binds, this inhibition is lifted, allowing SMO to activate a downstream cascade involving GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. Glasdegib's inhibition of SMO blocks this entire downstream cascade, even when the pathway is abnormally activated.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Survival outcomes and clinical benefit in patients with acute myeloid leukemia treated with glasdegib and low-dose cytarabine according to response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
- To cite this document: BenchChem. [Application Notes: Phase 1b Study of Glasdegib with Standard Chemotherapy in AML/MDS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607648#phase-1b-study-of-glasdegib-with-standard-chemotherapy-in-aml-mds>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)